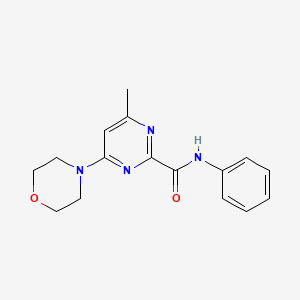

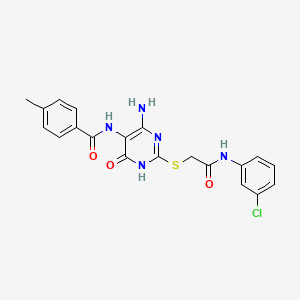

4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide” is a synthetic compound with the molecular formula C16H18N4O2. It has been synthesized and characterized by NMR, SC-XRD, and mass spectral analysis . This compound is a derivative of pyrimidine, which is a class of compounds known for their anticancer properties .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including “4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide”, involves the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines .Molecular Structure Analysis

Pyrimidines, including this compound, are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The general molecular formula for pyrimidines is C4H4N2 .Chemical Reactions Analysis

The chemical reactions involving pyrimidines can provide key insights into reaction yield, mechanistic insights, and reaction kinetics . These insights can be used to make strategic process chemistry decisions .Wissenschaftliche Forschungsanwendungen

Anticancer Agents

4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide has shown significant potential as an anticancer agent. Research indicates that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including HeLa (cervix), NCI-H460 (lung), MCF-7 (breast), HepG2 (liver), and IMR-32 (brain) cells . The compound induces apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating caspase-3/7, leading to the degradation of nuclear DNA and loss of mitochondrial membrane potential .

Molecular Docking Studies

This compound has been utilized in molecular docking studies to explore its binding affinity with various biological targets. For instance, it has been shown to bind effectively to the ATP binding pocket of the mammalian target of rapamycin (mTOR), a key protein involved in cell growth and proliferation . These studies help in understanding the molecular interactions and designing more potent derivatives for therapeutic applications.

Antiviral Research

4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide derivatives have been investigated for their antiviral properties. These compounds exhibit inhibitory activity against a range of RNA and DNA viruses, making them potential candidates for antiviral drug development . The specific mechanisms of action include interference with viral replication and inhibition of viral enzymes.

Anti-inflammatory Applications

Research has also explored the anti-inflammatory properties of this compound. It has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various in vitro and in vivo models . This makes it a promising candidate for the development of anti-inflammatory drugs, particularly for conditions like rheumatoid arthritis and inflammatory bowel disease.

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against a variety of bacterial and fungal pathogens. Studies have shown that it can disrupt microbial cell membranes and inhibit the growth of pathogens, making it a potential candidate for the development of new antimicrobial agents . This is particularly important in the context of rising antibiotic resistance.

Neuroprotective Effects

Recent studies have investigated the neuroprotective effects of 4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide. It has been shown to protect neuronal cells from oxidative stress and apoptosis, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s . The compound’s ability to modulate signaling pathways involved in cell survival and death is key to its neuroprotective properties.

Zukünftige Richtungen

Thienopyrimidine derivatives, which include “4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide”, have shown potential as anticancer agents . Future research could focus on improving the synthesis methods, understanding the mechanism of action, and exploring the potential of these compounds in medical and sustainable organic (bio)electronics settings .

Eigenschaften

IUPAC Name |

4-methyl-6-morpholin-4-yl-N-phenylpyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-12-11-14(20-7-9-22-10-8-20)19-15(17-12)16(21)18-13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXLBHSDSXLFXRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C(=O)NC2=CC=CC=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-6-morpholino-N-phenylpyrimidine-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2524479.png)

![(3aS,4R,9bR)-4-[4-(methoxycarbonyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B2524482.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-chloro-6-fluorobenzamide](/img/structure/B2524485.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]pentanamide](/img/structure/B2524490.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-nitrothiophene-2-carboxamide](/img/structure/B2524492.png)

![3-{[(3Z)-2-oxo-5-phenyl-2,3-dihydrofuran-3-ylidene]methyl}phenyl acetate](/img/structure/B2524493.png)

![Lithium 1-cyclobutyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2524494.png)

![(1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2524500.png)